molecular formula C16H25NO10 B14802465 (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B14802465
M. Wt: 391.37 g/mol
InChI Key: JAISDYXOOAVUCZ-LYYZXLFJSA-N
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Description

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with a specific stereochemistry. This compound is characterized by its tetrahydropyran ring structure, which is substituted with acetoxymethyl and aminoethoxy groups. The presence of multiple chiral centers in the molecule makes it an interesting subject for stereochemical studies and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the chiral centers. Common synthetic routes may include:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving dihydropyran and appropriate nucleophiles.

    Introduction of Acetoxymethyl and Aminoethoxy Groups: These groups can be introduced through substitution reactions, where the hydroxyl groups on the tetrahydropyran ring are replaced with acetoxymethyl and aminoethoxy groups under specific conditions.

    Protection and Deprotection Steps: Protecting groups such as acetyl groups are used to protect reactive hydroxyl groups during intermediate steps and are later removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can be used to replace specific groups on the tetrahydropyran ring with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents are commonly used for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: It is used in the study of biological processes and interactions, particularly those involving carbohydrates and glycosides.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism and glycosylation processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with a hydroxymethyl group instead of an acetoxymethyl group.

    (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-hydroxyethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with a hydroxyethoxy group instead of an aminoethoxy group.

Uniqueness

The uniqueness of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate lies in its specific stereochemistry and the presence of both acetoxymethyl and aminoethoxy groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H25NO10

Molecular Weight

391.37 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C16H25NO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7,17H2,1-4H3/t12-,13+,14+,15-,16-/m1/s1

InChI Key

JAISDYXOOAVUCZ-LYYZXLFJSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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